1,3,5-Tris(3,5-dibromophenyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of 1,3,5-trisubstituted benzene derivatives involves various chemical reactions. For instance, 1,3,5-Tris(hydrogensulfato) benzene was prepared from phloroglucinol and chlorosulfonic acid in dichloromethane at room temperature . Similarly, derivatives with phenylisoxazolyl and dimesitylboryl groups were synthesized through different
Scientific Research Applications
Synthesis and Material Chemistry
- Synthesis of Ethynylferrocene Compounds: 1,3,5-Tris(3,5-dibromophenyl)benzene derivatives have been utilized in the synthesis of new compounds, such as 1,3-dibromo-5-(ferrocenylethynyl)benzene, which exhibit reversible electrochemical oxidations. These compounds are significant for their potential in material chemistry and electrochemistry (Fink et al., 1997).
Supramolecular Chemistry
- Formation of Halogen-Bonded Nanoarchitectures: 1,3,5-Tris(3,5-dibromophenyl)benzene has been observed to form hexagonal porous halogen-bonded nanoarchitectures on gold surfaces, demonstrating its role in supramolecular chemistry and nanotechnology (Peyrot et al., 2018).
Catalyst Development
- Catalysis in Organic Synthesis: Derivatives of 1,3,5-Tris(3,5-dibromophenyl)benzene, like 1,3,5-Tris(hydrogensulfato) benzene, have been used as catalysts in the synthesis of organic compounds, such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting their importancein catalytic processes and organic synthesis (Karimi-Jaberi et al., 2012).
Material Science
- Electrochemical Properties and Polymerization: Novel 1,3,5-tris(oligothienyl)benzenes, synthesized from derivatives of 1,3,5-Tris(3,5-dibromophenyl)benzene, have been shown to exhibit unique electrochemical behaviors. These properties are crucial for developing conducting polymers and materials science applications (Chérioux & Guyard, 2001).
Crystallography and Solid-State Chemistry
- Crystal Structure Studies: The crystal structure of derivatives like 1,3,5-tris [4-(phenylethynyl)phenyl]benzene, related to 1,3,5-Tris(3,5-dibromophenyl)benzene, has been investigated to understand the packing and interactions in crystals. This research is valuable for the development of new materials and understanding solid-state chemistry (Lindeman et al., 1994).
Supramolecular Assembly and Surface Chemistry
- Formation of Surface Covalent Organic Frameworks: Research involving 1,3,5-Tris(3,5-dibromophenyl)benzene and its derivatives has led to the formation of novel covalent organic frameworks (COFs) on surfaces, demonstrating its significance in the field of surface chemistry and molecular assembly (Marele et al., 2012).
Organic Electronics and Light-Emitting Diodes
- Development of Electron-Transport Materials: Perfluoro derivatives of 1,3,5-tris(p-oligophenyl)benzenes, related to 1,3,5-Tris(3,5-dibromophenyl)benzene, have been synthesized and used as high-performance electron-transport materials in organic light-emitting diodes (OLEDs). This highlights the molecule's potential in the field of organic electronics (Komatsu et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3,5-tris(3,5-dibromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12Br6/c25-19-4-16(5-20(26)10-19)13-1-14(17-6-21(27)11-22(28)7-17)3-15(2-13)18-8-23(29)12-24(30)9-18/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMGLVNBADCRDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)Br)Br)C3=CC(=CC(=C3)Br)Br)C4=CC(=CC(=C4)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343632 | |
Record name | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(3,5-dibromophenyl)benzene | |
CAS RN |
29102-67-8 | |
Record name | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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